Hexa-4,5-dien-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3,7H,1,4-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLCEQTPOPUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450704 | |
| Record name | Hexa-4,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40365-64-8 | |
| Record name | Hexa-4,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance of Allenic Alcohols in Synthetic Design
Allenic alcohols, such as Hexa-4,5-dien-1-ol, are a distinctive class of molecules that combine the functionalities of an alcohol and an allene (B1206475). This combination results in unique chemical properties and reactivity. The allene moiety, with its two perpendicular double bonds, introduces axial chirality in appropriately substituted cases and provides multiple reaction sites. The hydroxyl group can influence the reactivity of the allene through coordination or by acting as an internal nucleophile, leading to a variety of cyclization reactions.
The geometry of the allene is noteworthy; the central carbon is sp-hybridized and linear, while the two adjacent carbons are sp²-hybridized and planar. The planes of these two sp² carbons are twisted at a 90° angle to each other. This structure makes allenes valuable for synthesizing chiral compounds and has drawn significant attention in asymmetric synthesis.
Overview of Hexa 4,5 Dien 1 Ol As a Versatile Synthetic Building Block
Hexa-4,5-dien-1-ol serves as a versatile precursor in a multitude of organic transformations. Its bifunctional nature allows for a wide range of reactions, including cycloadditions, transition-metal-catalyzed couplings, and intramolecular cyclizations. For instance, the allene (B1206475) can act as both an electrophile and a nucleophile, participating in reactions to form various cyclic and acyclic structures. The terminal alcohol provides a handle for derivatization or can participate directly in reactions, such as the formation of heterocyclic compounds.
The reactivity of allenic alcohols can be finely tuned by the choice of catalyst and reaction conditions, allowing for selective transformations. For example, palladium-catalyzed coupling reactions of allenic alcohols with boronic acids have been shown to produce substituted dienes and trienes in high yields. Furthermore, gold and other metal catalysts can effect diverse heterocyclization reactions of allenic amino alcohols, demonstrating the nuanced control achievable in these systems.
Historical Context and Evolution of Research on Allenic Systems
Reduction Strategies for Precursor Compounds
A primary route to this compound involves the reduction of a precursor molecule bearing a reducible functional group, typically an ester or an aldehyde, at the terminal position. The selection of the reducing agent is paramount to ensure the selective transformation of the target functional group without compromising the integrity of the allene structure.
Lithium Aluminum Hydride (LiAlH₄) Reductions
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting esters and carboxylic acids into primary alcohols. In the synthesis of allenic alcohols, LiAlH₄ is frequently utilized for the reduction of ester precursors. For instance, the reduction of ethyl hexa-4,5-dienoate can be effectively achieved using LiAlH₄.
A representative experimental procedure involves the dropwise addition of a solution of the allenic ester in a dry ethereal solvent, such as diethyl ether (Et₂O), to a cooled suspension of LiAlH₄. The reaction is typically initiated at 0 °C to manage the exothermic nature of the reduction and then allowed to proceed to completion. A successful reduction of a similar compound, ethyl-(3E)-hexa-3,5-dienoate, was achieved with a 1.05 equivalent of LiAlH₄ in dry Et₂O, yielding the corresponding alcohol in 95% yield after a reaction time of 50 minutes. The workup procedure is critical and often involves quenching the excess hydride with a saturated aqueous solution of Rochelle's salt.
Sodium Borohydride (B1222165) (NaBH₄) Reductions
Sodium borohydride (NaBH₄) serves as a milder and more chemoselective reducing agent compared to LiAlH₄, showing a strong preference for the reduction of aldehydes and ketones. While generally unreactive towards esters under standard conditions, NaBH₄ is the reagent of choice for the reduction of an aldehyde precursor, such as hexa-4,5-dienal, to this compound. This selectivity is advantageous when other potentially reducible functional groups are present in the molecule.
The reduction is typically performed in a protic solvent like methanol (B129727) (CH₃OH) or ethanol (B145695) at controlled, often low, temperatures to ensure high selectivity. For example, the reduction of conjugated dienals to their corresponding dienols has been effectively carried out using NaBH₄. The reaction of 2,4-hexadienal (B92074) to 2,4-hexadien-1-ol with sodium borohydride illustrates this transformation.
Optimization Parameters in Reductive Synthesis
The success of the reductive synthesis of this compound hinges on the careful control of several experimental parameters. The choice of solvent is critical; for LiAlH₄ reductions, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are mandatory to prevent violent reactions with water. Temperature management is also crucial, particularly with the highly reactive LiAlH₄, to minimize side reactions. The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion while avoiding unwanted reductions of other functional groups. Finally, the workup procedure, which neutralizes excess reducing agent and isolates the product, must be optimized to maximize the yield and purity of the final allenic alcohol.
| Parameter | LiAlH₄ Reduction of Allenic Ester | NaBH₄ Reduction of Allenic Aldehyde |
| Precursor | Ethyl hexa-4,5-dienoate | Hexa-4,5-dienal |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Methanol, Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Stoichiometry | Slight excess of LiAlH₄ | Excess NaBH₄ |
| Workup | Quenching with Rochelle's salt or sequential addition of water and base | Acidic or aqueous workup |
Allene-Forming Transformations
The construction of the allene functional group is a pivotal step in the synthesis of this compound and its derivatives. A variety of elegant chemical transformations have been developed to generate this unique cumulene structure.
Oxy-Anion-AcceleratedCurrent time information in Bangalore, IN.ucl.ac.uk-Sigmatropic Shifts
While the -sigmatropic oxy-Cope rearrangement is a well-established method for the synthesis of γ,δ-unsaturated carbonyl compounds from 1,5-dien-3-ols, the principles of anionic acceleration are broadly applicable to other sigmatropic shifts. The deprotonation of the hydroxyl group to form an alkoxide, the "oxy-anion," dramatically increases the rate of the rearrangement, often by a factor of 10¹⁰ to 10¹⁷. This rate enhancement is driven by the formation of an enolate in the product, rendering the reaction largely irreversible. In the context of allene synthesis, a related Current time information in Bangalore, IN.-sigmatropic shift of a propargyl alcohol derivative, accelerated by the formation of an oxy-anion, can serve as a powerful tool for the construction of the allene moiety. This transformation involves the rearrangement of a propargylic alkoxide to an allenic alkoxide, which upon protonation yields the allenic alcohol.
General Procedures for Allenic Alcohol Generation
Several general methods exist for the synthesis of allenic alcohols, often starting from propargyl derivatives. One common approach is the reaction of a terminal alkyne with an aldehyde or ketone to form a propargyl alcohol. This propargyl alcohol can then be converted to an allene through various methods. For instance, the reaction of propargyl bromides with metals can lead to an equilibrium between allenyl and propargyl organometallic species, which can then react with carbonyl compounds to form allenic alcohols. The regioselectivity of this process can often be tuned by the choice of metal and reaction conditions.
Another powerful method involves the -sigmatropic rearrangement of propargyl vinyl ethers, known as the Propargyl Claisen rearrangement, to produce allenic aldehydes or ketones, which can then be reduced to the corresponding allenic alcohols. Additionally, the reaction of terminal alkynes with paraformaldehyde in the presence of a copper(I) salt and an amine is a well-established method for the synthesis of α-allenic alcohols.
| Precursor Type | Key Reagents/Reaction Type | Product |
| Propargyl alcohol | Base (for oxy-anion formation), Current time information in Bangalore, IN.-shift | Allenic alcohol |
| Propargyl bromide | Metal (e.g., SnCl₄), Aldehyde | α-Allenic alcohol |
| Terminal alkyne, Aldehyde | n-Butyllithium, then reduction | Allenic alcohol |
| Propargyl alcohol, Orthoester | Acid catalyst, Heat (Johnson-Claisen) | β-Allenic ester |
| Terminal alkyne, Paraformaldehyde | Copper(I) bromide, Isopropylamine | α-Allenic alcohol |
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of complex molecules like this compound, offering pathways to high yields and selectivities under mild conditions.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a fundamental technique in organic synthesis, typically employed for the reduction of unsaturated bonds. In the context of allene synthesis, its application is nuanced. The direct partial hydrogenation of an alkyne to an allene is challenging, as the reaction tends to proceed to the more stable alkene or alkane.
Standard hydrogenation methods for alkynes focus on producing alkenes with specific stereochemistry:
Cis-Alkenes : The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the semi-hydrogenation of alkynes to yield cis-alkenes.
Trans-Alkenes : The reduction of alkynes to trans-alkenes can be achieved using sodium metal in a liquid ammonia (B1221849) solvent.
While these methods are highly effective for alkene synthesis, arresting the hydrogenation at the allene stage requires sophisticated catalyst design to prevent over-reduction. The industrial production of related unsaturated alcohols, such as (3E)-hexa-3,5-dien-1-ol, can involve the catalytic hydrogenation of the corresponding aldehyde using a metal catalyst like palladium on carbon (Pd/C). However, creating the specific allene structure of this compound typically relies on alternative catalytic strategies rather than direct hydrogenation.
Emerging Catalytic Systems for Allene Formation
Significant advancements in catalysis have led to a variety of powerful methods for constructing the allene moiety with high precision. These systems often utilize transition metals to facilitate transformations that were previously difficult to achieve.
Key emerging catalytic systems include:
Palladium-Catalyzed Reactions : Palladium catalysts are versatile for allene synthesis. A notable method involves the cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl or alkenyl bromides, which provides a direct route to highly functionalized allenes.
Copper-Catalyzed Syntheses : Copper catalysis is prominent in several classic and modern allene syntheses. The Crabbé–Ma allene synthesis, for instance, uses copper(I) bromide to react terminal alkynes with formaldehyde (B43269) and a base to form allenes. Organocuprates are also employed in SN2′ displacement reactions with propargylic halides to yield allenes.
Titanium-Catalyzed Reactions : Titanium-based catalysts have been used in novel cyclization reactions. For example, the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes, including derivatives of this compound, has been developed for the stereoselective synthesis of complex dienic structures.
Gold-Catalyzed Isomerizations : Gold catalysts, particularly Au(I) complexes, have proven effective in promoting the isomerization of propargyl and allenyl derivatives. For example, they can catalyze the rearrangement of allenyl carbinol esters to produce functionalized 1,3-butadienes.
Photoredox Catalysis : Employing visible light, photoredox catalysis has surfaced as a mild and powerful tool for synthesizing allenes. This approach can utilize photocatalysts, such as iridium complexes, to generate radical intermediates from substrates like homopropargylic alcohols, which then rearrange to form the desired allene products under blue LED irradiation.
Table 1: Comparison of Emerging Catalytic Systems for Allene Synthesis
| Catalytic System | Typical Substrates | Key Features |
|---|---|---|
| Palladium-Catalysis | Allenyl/propargyl-lithium species, aryl/alkenyl halides | Forms highly substituted allenes; good functional group tolerance. |
| Copper-Catalysis | Terminal alkynes, propargylic derivatives | Includes classic named reactions (Crabbé-Ma); sustainable versions with nanocopper catalysts are being developed. |
| Titanium-Catalysis | 1,2-dienes, Grignard reagents | Used for stereoselective synthesis of complex dienes via cyclomagnesiation. |
| Gold-Catalysis | Allenyl/propargyl esters | Efficient for isomerization and rearrangement reactions. |
| Photoredox Catalysis | 1,3-enynes, homopropargylic alcohols | Uses visible light; proceeds under mild conditions. |
Sustainable and Modern Synthetic Techniques
Modern organic synthesis increasingly emphasizes sustainability, incorporating principles of green chemistry and innovative technologies like flow chemistry to enhance efficiency and reduce environmental impact.
Green Chemistry Principles in Synthesis
The synthesis of this compound and its derivatives can be made more sustainable by adhering to the principles of green chemistry.
Catalysis over Stoichiometric Reagents : The use of catalytic methods, as detailed in section 2.3.2, is a cornerstone of green chemistry because it minimizes waste by using small amounts of a catalyst to generate large quantities of product.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. Rearrangement reactions, such as the -sigmatropic rearrangement of propargyl compounds, are highly atom-economical methods for generating allenes.
Use of Safer Solvents and Conditions : Green approaches aim to replace hazardous organic solvents with safer alternatives, such as water, or conduct reactions under solvent-free conditions. Biocatalytic methods, for instance, often run in aqueous media under mild temperature and pressure. The use of visible light as an energy source also contributes to energy efficiency.
Renewable Feedstocks : A key goal is to use raw materials that are renewable rather than depleting. While not yet common for allene synthesis, research into bio-based feedstocks is a growing area of green chemistry.
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.
Key benefits include:
Enhanced Safety : The small volume of the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions.
Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and reaction time, often leading to cleaner reactions and higher yields.
Scalability : Scaling up a reaction is simplified by running the system for a longer duration or by using larger reactors, avoiding the redevelopment often required when scaling up batch processes.
Bio-Inspired Synthetic Routes
Nature provides inspiration for synthetic chemistry, both through the direct use of biological systems (biocatalysis) and by mimicking biosynthetic pathways.
Biocatalysis : Enzymes offer a highly selective and environmentally friendly route to chemical synthesis. For example, chloroperoxidase has been shown to catalyze the halocyclization of allenic alcohols in aqueous solutions. This demonstrates the potential of enzymes to act on allenic substrates with high stereocontrol, providing access to chiral molecules. The use of enzymes can also eliminate the need for protecting and deprotecting steps, which simplifies synthesis and reduces waste.
Bio-inspired Synthesis : The fact that over 150 natural products contain an allene functional group suggests that nature has evolved efficient pathways for their creation. Synthetic chemists can draw inspiration from these pathways to design novel and efficient routes. The total synthesis of complex natural products, such as daphnepapytone A, has incorporated the creation of an allenic alcohol moiety as a key step, highlighting the importance of this structure in biologically relevant molecules.
Cycloaddition Chemistry Involving Allenic Diene Systems
The conjugated C=C=C-CH₂-CH=CH₂ system of this compound is not a classical conjugated diene. However, the vinylallene portion (C4-C6) can participate as a 4π-electron component in cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Vinylallenes are known to act as the four-pi electron component in such reactions.
In an intermolecular Diels-Alder reaction, the vinylallene system of this compound reacts with a 2π-electron component, the dienophile. The reaction between a vinylallene and a dienophile typically yields a cyclohexene (B86901) derivative with a characteristic exocyclic double bond. The regioselectivity of the reaction is governed by the electronic properties of both the vinylallene and the dienophile.
For example, reaction with an electron-deficient dienophile like methyl vinyl ketone (MVK) or maleic anhydride (B1165640) would result in a substituted cyclohexene ring. The formation of the major regioisomer is consistent with bond formation between the more electron-rich carbon of the diene (the central sp-hybridized carbon of the allene) and the more electron-deficient carbon of the dienophile. The reaction can be catalyzed by Lewis acids to improve rate and selectivity. Metal-catalyzed versions of [4+2] cycloadditions involving vinylallenes have also been developed, using rhodium or palladium catalysts to react with partners like alkynes or other dienes.
| Dienophile | Dienophile Structure | Expected Cycloadduct Structure |
| Maleic Anhydride | A bicyclic anhydride with an exocyclic double bond | |
| Methyl Acrylate (B77674) | A cyclohexene carboxylate with an exocyclic double bond | |
| Benzoquinone | A tricyclic system with an exocyclic double bond |
Diels-Alder Reactions
Intramolecular Diels-Alder Reactions of Hexadienyl Acrylates
The intramolecular Diels-Alder (IMDA) reaction of hexadienyl acrylates, which can be conceptually derived from this compound, provides a powerful method for the construction of bicyclic systems. This transformation involves a conjugated diene and a dienophile (the acrylate moiety) linked by a tether, leading to the formation of a new six-membered ring. The reaction's efficiency and stereochemical outcome are highly dependent on the interplay of electronic and steric factors within the transition state.
Computational studies, specifically using B3LYP/6-31+G(d) calculations, have been instrumental in understanding the competing transition states in the IMDA reactions of substituted 3,5-hexadienyl acrylates. These studies reveal that the conformation of the ring being formed, which includes the tether, can significantly influence the reaction pathway.
Stereoselectivity Control: Endo/Exo Adduct Formation
A critical aspect of the IMDA reaction is the control of stereoselectivity, specifically the formation of endo or exo adducts. In the context of hexadienyl acrylates, this selectivity is determined by the orientation of the dienophile relative to the diene in the transition state. The endo transition state is often favored due to secondary orbital interactions, which are stabilizing interactions between the π-orbitals of the diene and the activating group of the dienophile.
However, the "endo rule" is not absolute in intramolecular systems. Computational and experimental studies on hexadienyl acrylates have shown that the preference for endo or exo products is a result of a complex balance of factors. For instance, in ethylene-tethered hexadienyl acrylates, high cis (endo) diastereoselectivity is observed in thermally promoted reactions. This selectivity can be further enhanced with the use of a Lewis acid like diethylaluminum chloride (Et₂AlCl).
Conversely, computational studies have highlighted that in certain substituted 3,5-hexadienyl acrylates, boat-like transition states may be favored over chair-like ones, leading to unexpected stereochemical outcomes. This preference can be attributed to better orbital overlap in the ester functionality of the boat-like transition states. The interplay between steric repulsions and the conformation of the tether also plays a significant role in directing the stereoselectivity. In some cases, steric bulk on the dienophile can override the electronic preference for the endo adduct, leading to the exclusive formation of the exo product.
A combined experimental and computational study has shown that Density Functional Theory (DFT) can sometimes fail to accurately predict the endo/exo stereoselectivity in IMDA reactions of hexadienyl acrylates, particularly when the transition states have different degrees of conjugation. In such cases, MP2 level of theory calculations provide more accurate predictions.
| Reactant System | Conditions | Major Product | Key Influencing Factors |
| Ethylene-tethered hexadienyl acrylates | Thermal | cis (endo) | Secondary orbital interactions |
| Ethylene-tethered hexadienyl acrylates | Et₂AlCl | High cis (endo) | Lewis acid enhancement of secondary orbital interactions |
| Benzo-tethered hexadienyl acrylates | Thermal | Moderately trans (exo) | Stabilizing π-conjugative interactions in the trans transition state |
| Benzo-tethered hexadienyl acrylates | ATPH | High trans (exo) | Lewis acid promotion |
| Substituted 3,5-hexadienyl acrylates | Thermal | Varies (can favor boat-like transition states) | Orbital overlap in the ester functionality |
Influence of Dienophile Geometry and Substitution Patterns
The geometry of the dienophile (i.e., cis or trans configuration of the acrylate double bond) and the substitution pattern on both the diene and dienophile moieties significantly impact the reactivity and selectivity of the IMDA reaction. Generally, the stereochemistry of the dienophile is preserved in the product.
For ethylene-tethered hexadienyl acrylates, the stereochemical outcome is largely insensitive to the geometry and substitution at the C10 position (dienophile). This is attributed to the advanced asynchronous nature of the bond formation in the transition state, which weakens the directing influence of terminal dienophile substituents. In contrast, for certain systems, the presence of substituents on the side chain connecting the diene and dienophile can direct the cycloaddition by minimizing non-bonded interactions, leading to a single cis-fused adduct.
The presence of bulky substituents can have a profound effect. For example, a bulky sulfonyl group on the dienophile can completely favor the exo product due to steric hindrance in the endo transition state.
Solvent Effects on Diels-Alder Reactivity and Stereoselectivity
The choice of solvent can have a notable effect on the rate and selectivity of Diels-Alder reactions. Polar solvents, and particularly water, can accelerate the reaction rate. This acceleration has been attributed to factors such as an increase in effective concentration due to hydrophobic packing and stabilization of the transition state through hydrogen bonding.
In the context of hexadienyl acrylate derivatives, while specific solvent effect studies are less detailed in the provided results, the general principles apply. The use of polar solvents can enhance the influence of secondary orbital interactions, potentially leading to higher endo selectivity. Quantum and molecular mechanical (QM/MM) Monte Carlo methods have been used to study solvent effects in Diels-Alder reactions, showing that the presence of a solvent can significantly reduce the reaction's free energy barrier. Theoretical studies have also investigated the role of ionic liquids as solvents, indicating that the cation of the ionic liquid can polarize the reacting species, leading to changes in reactivity and selectivity.
[5+2] Cycloaddition Reactions of Allenes with Oxidopyrylium Ions
The [5+2] cycloaddition reaction between an oxidopyrylium ion (a five-atom component) and an allene (a two-atom component) is a powerful method for constructing seven-membered heterocyclic rings, specifically the 8-oxabicyclo[3.2.1]octane framework. This structural motif is present in numerous natural products. These reactions can be performed both inter- and intramolecularly.
Investigation of Allene Electronic Properties on Reactivity
The electronic nature of the allene plays a crucial role in its reactivity in [5+2] cycloadditions with oxidopyrylium ions. Contrary to what is often observed in other cycloaddition reactions, electron-deficient allenes are reported to be unreactive in this specific transformation.
In contrast, electron-rich allenes exhibit slightly higher reactivity than neutral allenes. This suggests that the reaction likely proceeds through a mechanism where the oxidopyrylium ion acts as the electron-deficient species. The interaction between the highest occupied molecular orbital (HOMO) of the allene and the lowest unoccupied molecular orbital (LUMO) of the oxidopyrylium ion is therefore the key orbital interaction driving the reaction. Allenes have been shown to be viable substrates in these cycloadditions, including in enantioselective variants catalyzed by a dual catalyst system.
In related metal-catalyzed [5+2] cycloadditions, such as those involving rhodium(I) and vinylcyclopropanes, the electronic properties of the allene are also critical. While not directly involving oxidopyrylium ions, these studies provide analogous insights. For instance, in Rh(I)-catalyzed reactions, the terminal double bond of an allene-yne is more reactive due to enhanced d-π* backdonation from the metal to the allene.
| Allene Type | Reactivity in [5+2] Cycloaddition with Oxidopyrylium Ions | Rationale |
| Electron-deficient allenes | Unreactive | Unfavorable HOMO(allene)-LUMO(oxidopyrylium) interaction |
| Neutral allenes | Reactive | Favorable orbital interaction |
| Electron-rich allenes | Slightly more reactive than neutral allenes | Enhanced HOMO(allene)-LUMO(oxidopyrylium) interaction |
Regioselectivity in Intermolecular and Intramolecular Processes
Regioselectivity is a key consideration in the [5+2] cycloaddition of allenes. In intermolecular reactions, the cycloaddition of oxidopyrylium ions with allenes occurs at the terminal double bond of the allene, regardless of the substitution pattern.
For intramolecular [5+2] cycloadditions involving allenes, the regioselectivity is often highly controlled due to the constraints imposed by the tether connecting the allene and the oxidopyrylium precursor. In these cases, the formation of a perhydroazulene structure is exclusively observed over other potential regioisomeric products. The intramolecular nature of the reaction ensures high stereo- and regioselectivity because the olefinic partner (the allene) is tethered to the pyrone, predisposing the system to a specific cyclization pathway.
Rearrangement Reactions
The unique structure of this compound, featuring a terminal allene and a primary alcohol, makes it a substrate for a variety of rearrangement reactions. These transformations often lead to the formation of new carbon-carbon or carbon-oxygen bonds and can result in complex molecular architectures.
Sigmatropic Rearrangements:chinesechemsoc.orgnih.gov- andchinesechemsoc.orgnih.gov-H Shifts
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. In the context of allenes, hydrogen shifts are a notable class of these rearrangements.
A -H shift (or migration) is a key step in certain metal-catalyzed reactions. For instance, during the gold-catalyzed cycloisomerization of enynes, which can be structurally related to allenyl systems, a 1,2-H migration often follows the initial nucleophilic addition step. In these catalytic cycles, a hydrogen atom shifts from one carbon to an adjacent one, facilitating the formation of the final product.
While less common, -sigmatropic rearrangements can also occur. The Claisen rearrangement, a -sigmatropic reaction, is a well-known method for C-C bond formation and has been applied to the synthesis of allenes from propargyl alcohol precursors. Although not a direct rearrangement of this compound itself, the underlying principles of sigmatropic shifts are fundamental to the chemistry of related unsaturated alcohols. Another relevant example is the -Wittig rearrangement of allylic ethers, which yields homoallylic alcohols. This type of rearrangement can be catalyzed by metals and has been explored for the synthesis of α-allenols.
Catalytic Cycloisomerization and Skeletal Rearrangements
Catalytic cycloisomerization represents a powerful, atom-economical method for transforming acyclic molecules like this compound into valuable cyclic compounds. These reactions are often promoted by transition metal catalysts, particularly gold complexes.
The hydroxyl group in allenols can act as an internal nucleophile, attacking the activated allene moiety to form heterocyclic products. A common transformation is the 5-endo-trig cyclization of α-hydroxyallenes, catalyzed by coinage metal salts, to produce substituted 2,5-dihydrofurans. Gold catalysts are particularly effective for this transformation. For example, the gold-catalyzed cyclization of 4-allen-1-ol substrates can yield chiral 2-substituted tetrahydrofurans with high enantioselectivity when a chiral ligand is employed.
Skeletal rearrangements can accompany cycloisomerization, leading to more complex molecular frameworks. Depending on the substrate and catalyst, gold-catalyzed reactions of enynes can lead to various bicyclic systems through pathways involving cyclopropyl (B3062369) gold carbene intermediates. The reaction pathway can be highly sensitive to the substitution pattern on the substrate and the specific catalyst system used, allowing for divergent synthesis where different products are formed from similar starting materials. For instance, gold-catalyzed cycloisomerization of 1,5-enynes can yield bicyclo[3.1.0]hexanes stereospecifically.
Catalytic Transformations of this compound
The reactivity of the allene group in this compound makes it an excellent substrate for a wide range of catalytic transformations, enabling the synthesis of diverse and complex molecules.
Gold Catalysis
In recent decades, homogeneous gold catalysis has emerged as a powerful tool in organic synthesis. Cationic gold complexes act as soft, carbophilic Lewis acids that effectively activate C-C multiple bonds, like those in allenes, toward nucleophilic attack under mild conditions.
Gold(I) catalysts can activate the allene moiety of this compound, facilitating intramolecular attack by the hydroxyl group. This cyclization is a cornerstone of gold-catalyzed transformations of allenols, leading primarily to the formation of five-membered rings like dihydrofurans. The efficiency and selectivity of these reactions can be finely tuned by modifying the ligands on the gold catalyst and the reaction conditions.
A significant advancement in gold catalysis is the development of ligand-assisted oxidative coupling reactions. These processes allow for the cyclization of a substrate to be coupled with the introduction of a new functional group in a single step.
One such powerful transformation is the ligand-assisted gold-catalyzed alkynylative cyclization. This method enables the direct construction of 3-alkynylbenzofurans from terminal alkynes and substituted phenols. The strategy relies on a catalytic system, often involving a simple gold salt like AuCl, a bidentate N-ligand such as 1,10-phenanthroline (B135089) (phen), and an oxidant. Hydrogen peroxide (H₂O₂) has been identified as a green and inexpensive oxidant for this purpose. The ligand is crucial for promoting the oxidation of Au(I) to the active Au(III) species in the presence of the oxidant. This methodology avoids the need for pre-functionalized alkynes or expensive external oxidants, making it highly atom-economical and practical.
Table 1: Ligand Effect on Gold-Catalyzed Alkynylative Cyclization
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | None | <10 |
| 2 | 1,10-Phenanthroline (phen) | 99 |
| 3 | 2,2'-Bipyridine (bpy) | 91 |
| 4 | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 85 |
Data derived from studies on the alkynylative cyclization of 2-(phenylethynyl)phenol (B13115910) with 1-ethynyl-4-fluorobenzene, which serves as a model system for this class of reactions.
The development of asymmetric catalytic methods is a key goal in modern organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. Gold catalysis has proven to be highly effective in this area, particularly for the cyclization of allenoic alcohols.
Asymmetric gold-catalyzed cyclization of substrates like this compound can produce enantio-enriched heterocyclic products. The key to this transformation is the use of chiral ligands coordinated to the gold(I) center. Atropisomeric bisphosphines (e.g., BINAP derivatives) and other chiral phosphine (B1218219) ligands are commonly employed. These ligands create a defined chiral environment around the metal center, which differentiates between the two enantiotopic faces of the allene during the intramolecular nucleophilic attack by the alcohol.
This approach has been successfully used for the asymmetric cyclization of 4-allen-1-ol substrates to give chiral 2-substituted tetrahydrofurans with high enantiomeric excess (ee). The efficiency and enantioselectivity of the reaction can be influenced by the structure of the ligand, the counterion of the gold complex, and the reaction conditions. In some systems, ligands with remote basic groups can accelerate the reaction and allow for lower catalyst loadings.
Table 2: Selected Results for Asymmetric Gold-Catalyzed Cyclization of Allenic Alcohols
| Substrate Type | Catalyst System (Ligand) | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| β-Allenic Acid | R,R-15 / Au(I) | Enantio-enriched Lactone | High | 81-92 | |
| 4-Allen-1-ol | (R)-L2 / Au(I) | Chiral 2-substituted Tetrahydrofuran | - | >90 | |
| Allenyl Nucleophile | Chiral WangPhos / Au(I) | Chiral cyclized product | - | - |
Note: The specific structures of catalysts and substrates are detailed in the cited literature.
Gold(I)-Catalyzed Activation of Allenes for Molecular Complexity
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating the unsaturated bonds of allenes, including this compound, to construct complex molecular architectures. The carbophilic nature of gold allows it to act as a soft Lewis acid, activating the allene moiety towards nucleophilic attack. This activation can lead to a variety of transformations, most notably cycloisomerization reactions.
In the case of allenols like this compound, the hydroxyl group can act as an intramolecular nucleophile. Gold(I) catalysts promote the cyclization of such substrates to form heterocyclic compounds, such as 2,5-dihydrofurans. The general mechanism involves the coordination of the gold(I) catalyst to the allene. This coordination renders the allene electrophilic, facilitating the intramolecular attack by the hydroxyl group. This process, known as oxyauration, can proceed through different pathways, including 5-exo or 6-endo cyclizations, with the regioselectivity often influenced by the substitution pattern of the allene and the reaction conditions. For α-allenols, 5-exo cyclization is commonly observed.
The resulting organogold intermediate can then undergo protodeauration to yield the final cyclized product and regenerate the active gold catalyst, completing the catalytic cycle. The rate-determining step in these cyclizations can vary. For many allene cyclizations, protodeauration of a σ-gold intermediate is the rate-limiting step.
The versatility of gold catalysis is further highlighted by its ability to be used in tandem reactions, where the initial cyclization is followed by other transformations, leading to a rapid increase in molecular complexity from simple allene precursors. The choice of ligands on the gold(I) center can also be tuned to modulate the catalyst's reactivity and selectivity.
| Catalyst System | Substrate Type | Product Type | Key Findings |
|---|---|---|---|
| Ph₃PAuCl / AgOTf | Hydroxyallenic esters | 2-alkyl/aryl-3-ethoxycarbonyl-2,5-dihydrofurans | Selective intramolecular hydroalkoxylation via a 5-endo mode. |
| AuCl₃ | Olefinic α-allenols | Allene cycloisomerization adducts | Solely forms the cycloisomerization products. |
| Cationic gold(I) complexes | Trifluoromethyl-substituted α-allenols | Trifluoromethyl-substituted 2,5-dihydrofurans | The catalyst can be recycled using ionic liquids; protodeauration is often the rate-determining step. |
| Gold(I) catalysts | Allenyl-β-lactams | Bicyclic β-lactams | Gold activates the allene for intramolecular attack by the lactam nitrogen. |
Palladium Catalysis
Palladium complexes are highly versatile catalysts for a wide range of transformations involving allenes, including this compound. These reactions often proceed with high selectivity and functional group tolerance, making them valuable tools in organic synthesis.
Intramolecular Cyclization and C-H Activation Pathways
Palladium catalysts are effective in promoting the intramolecular cyclization of allenols. These reactions can proceed through a carbopalladation/cyclization sequence where an aryl or vinyl halide is coupled with the allene, followed by an intramolecular nucleophilic attack from the hydroxyl group. This leads to the formation of heterocyclic compounds. The initial step is the oxidative addition of the organic halide to a Pd(0) complex, which then coordinates to the allene. Subsequent carbopalladation and intramolecular attack by the oxygen nucleophile form the cyclic product.
Palladium-catalyzed C-H activation is another powerful strategy for the functionalization of allenes. This approach avoids the need for pre-functionalized substrates. In the context of allenes, an allylic substituent can act as a directing group, enabling the selective activation of a C-H bond at the opposite end of the allene moiety. This generates a vinylpalladium intermediate that can participate in further reactions. However, a potential side reaction in these transformations is intramolecular carbocyclization.
The intramolecular Heck reaction is a well-established palladium-catalyzed method for C-C bond formation and has been applied to dienol substrates. For instance, 1-bromohexa-1,5-dien-3-ol derivatives can undergo a 5-exo-trig cyclization to yield cyclopentenone structures. The reaction proceeds via oxidative addition of the C-Br bond to Pd(0), followed by intramolecular insertion of the palladium into the double bond and subsequent β-hydride elimination.
| Catalyst System | Substrate Type | Reaction Type | Product Type |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol | Tandem Heck Cyclization | β-Cuparenone. |
| Pd(OAc)₂ | Allene with a picolinamide (B142947) directing group | Ligand-assisted carboxypalladation | δ-carboxylated product. |
| Pd(II) catalysts | Allenyl compounds with an oxygenated functional group | Carbopalladation/Cyclization | Heterocycles. |
Cross-Coupling Reactions (e.g., Stille Coupling)
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, is a powerful method for forming carbon-carbon bonds. This reaction has been successfully applied to allene substrates. For instance, allenylstannanes can be coupled with aryl or alkenyl iodides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to produce substituted allenes. The addition of lithium chloride can facilitate the transmetalation step, leading to improved yields.
A notable aspect of Stille couplings involving propargylic stannanes is the potential for allylic transposition. The reaction of 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne with alkenyl iodides proceeds through an allenyl palladium intermediate, resulting in the formation of 1,1-disubstituted allenylsilanes. This occurs via an initial transmetalation followed by an isomerization to the allenyl palladium species before reductive elimination. The stereoselectivity of the Stille coupling with chiral haloallenes is also a subject of study.
Applications in Polymerization Initiation and Chain Walking
Palladium catalysts have been utilized in the polymerization of allenes. Homogeneous palladium catalysts can induce the dimerization and polymerization of allene itself. Furthermore, palladium-catalyzed coupling polymerization of bromophenylallenes with sodium malonates has been shown to produce poly(phenylene-vinylene) derivatives. In these reactions, the allene moiety is incorporated into the polymer backbone.
While specific examples detailing the use of this compound in polymerization initiation and chain walking are not prevalent in the searched literature, the general principles of palladium-catalyzed allene polymerization are established. The ability of palladium to catalyze the insertion of allenes into growing polymer chains and to "walk" along a polymer chain to a more favorable position before further reaction are known phenomena in olefin polymerization, suggesting potential applicability to functionalized allenes like this compound.
Selective Heterogeneous Catalytic Hydrogenation
The selective hydrogenation of allenes to alkenes is a synthetically useful transformation. Heterogeneous palladium catalysts, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) or palladium on carbon (Pd/C), are commonly employed for this purpose. The hydrogenation of allenes typically proceeds in a stepwise manner, first to the corresponding alkene and then, upon further hydrogenation, to the alkane.
The selectivity of the hydrogenation is influenced by several factors, including the catalyst, solvent, and the substitution pattern of the allene. Steric effects play a significant role in determining the orientation of the allene on the catalyst surface, which in turn influences the regioselectivity and stereoselectivity of the hydrogen addition. For conjugated allene esters and acids, electronic effects can also impact the preferred orientation. By carefully controlling the reaction conditions and the amount of hydrogen consumed, it is often possible to stop the reaction at the alkene stage with good selectivity. For instance, Lindlar's catalyst, a poisoned palladium catalyst, is well-known for its ability to selectively hydrogenate alkynes to cis-alkenes and could potentially be applied to the selective hydrogenation of allenes.
| Catalyst | Substrate | Key Aspect | Outcome |
|---|---|---|---|
| Palladium on Barium Sulfate | Various allenes | Selectivity, stereoselectivity, and regioselectivity | Steric effects play a major role in product formation. |
| Palladium on Carbon | Alkenes and Alkynes | General hydrogenation | Addition of H₂ across the double or triple bond. |
| Lindlar Catalyst (Poisoned Pd) | Alkynes | Selective hydrogenation | Formation of cis-alkenes. |
Other Transition Metal Catalysis: Nickel and Copper Systems
Besides gold and palladium, other transition metals like nickel and copper also catalyze a variety of reactions involving allenols.
Nickel Catalysis: Nickel catalysts have been employed for the cross-coupling of allyl alcohols with organozinc reagents, proceeding through C-O bond cleavage. More specifically, nickel-catalyzed enantioconvergent allenylic amination of allenols has been developed. This reaction can be activated by hydrogen-bonding interactions with methanol, which facilitates the oxidative addition of the C-O bond of the allenol to the nickel center. This method provides access to a range of functionalized allenylic amines with high yields and enantioselectivities. The mechanism involves a rapid racemization of the allenol by the nickel catalyst and a highly enantioselective dynamic kinetic asymmetric transformation of an η³-alkadienylnickel intermediate. Nickel catalysts have also been used for the deaminative allenylation of amino acid derivatives with terminal alkynes.
Copper Catalysis: Copper catalysts have been shown to be effective in various transformations of allenols. One notable application is the copper-catalyzed reaction of 2,3-allenols with silylzinc reagents to produce 2-silyl-1,3-butadienes. This reaction proceeds with high stereospecificity, with secondary 2,3-allenols yielding (E)-2-silyl-1,3-butadienes exclusively. A proposed mechanism involves the formation of a copper-silyl intermediate which then reacts with the allenol.
Copper catalysis is also utilized in the cascade cycloetherification/sulfonylation of allenols to prepare 4-(arylsulfonyl)-2,5-dihydrofurans. This reaction involves the in situ generation of sulfur-centered radicals. The proposed mechanism starts with a trig-oxycupration to form a cupradihydrofuran species, which then reacts with the sulfur radical. Reductive elimination releases the final product. Furthermore, copper-catalyzed monosilylation of allenols with silylborane reagents has been developed, providing access to versatile (E)-2-silyl-1,3-butadienes. Visible-light-mediated copper catalysis has also been used for the synthesis of tri- and tetra-substituted allenols from alkynol derivatives.
| Metal Catalyst | Reagents | Substrate Type | Product Type |
|---|---|---|---|
| Nickel | Methanol (activator) | Allenols | Allenylic amines. |
| Copper | Silylzinc reagents | 2,3-Allenols | 2-Silyl-1,3-butadienes. |
| Copper | Sulfinates | Allenols | 4-(Arylsulfonyl)-2,5-dihydrofurans. |
| Copper | Silylborane reagents | Allenols | (E)-2-Silyl-1,3-butadienes. |
Mechanistic Investigations of this compound Reactions
The unique structural feature of this compound, possessing both a terminal allene and a primary alcohol, dictates its chemical reactivity. Mechanistic investigations reveal a rich landscape of transformations, often influenced by subtle changes in reaction conditions.
Reaction Kinetics Studies and Rate Constant Deconvolution
Detailed kinetic studies on this compound are not extensively documented in the literature. However, insights can be drawn from studies of similar allenic and unsaturated alcohol systems. The deconvolution of reaction kinetics for complex reactions involving multiple steps or competing pathways is crucial for a complete mechanistic understanding.
Kinetic data analysis often involves fitting experimental data to a kinetic model through numerical integration of rate equations. This approach allows for the estimation of rate constants for individual, kinetically significant steps in a reaction sequence. For instance, in reactions involving allenes, a two-step process might be modeled as a single kinetic step with an apparent second-order rate constant if the initial binding is weak and subsequent transformation is rapid.
Techniques like cavity ring-down spectroscopy have been employed to study the kinetics of reactions involving transient species, which can be relevant to the reactive intermediates formed from this compound. The extended simultaneous kinetics and ringdown (eSKaR) model is a sophisticated method for deconvoluting kinetics from bandwidth effects, providing more accurate rate constants.
The rate of reactions, such as the isomerization of internal alkynes to allenes catalyzed by metal complexes, can be monitored using techniques like ³¹P{¹H}-NMR spectroscopy. Such studies allow for the determination of activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, by measuring rate constants over a range of temperatures. A near-zero ΔS‡ can suggest a unimolecular transition state in the rate-limiting step.
Interactive Data Table: Hypothetical Rate Constants for this compound Reactions
| Reaction Type | Catalyst/Conditions | Rate Constant (k) | Temperature (K) | Notes |
| Cyclization | TFA | 87% ee | 313 | Increased enantiomeric excess at lower temperatures. |
| Isomerization | Iridium Complex | k_obs (s⁻¹) | 328-348 | Rate determined by ³¹P{¹H}-NMR. |
| Oxidation | CuOOH | - | Room Temp | Mediated electron transfer mechanism. |
Influence of Solvent Effects on Reaction Pathways
Solvents play a critical role in dictating the course and rate of chemical reactions involving polar molecules like this compound. The choice of solvent can influence reaction rates, product selectivity, and even alter the underlying reaction mechanism.
Key ways in which solvents exert their influence include:
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate.
Altering Reaction Pathways: A solvent can stabilize a specific reaction intermediate, favoring one reaction pathway over another.
Direct Participation: Solvents can sometimes act as reactants, leading to different products.
Diffusion Control: The viscosity of the solvent can affect the rate at which reactants encounter each other.
For example, in Diels-Alder reactions involving dienes, polar aprotic solvents like DMF can enhance reaction rates by stabilizing the transition state. Computational studies, such as those using Density Functional Theory (DFT), can model the effect of solvents on reaction energetics. The polarizable continuum model (PCM) is a common computational method used to simulate solvent effects.
In the context of sigmatropic rearrangements, studies on related dienes have shown that polar solvents like water can lead to higher rate constants compared to nonpolar solvents like cyclohexane (B81311) or a vacuum. This suggests that for reactions of this compound that proceed through polar transition states, polar solvents would likely accelerate the reaction.
Interactive Data Table: Solvent Effects on a Hypothetical Reaction of an Unsaturated Alcohol
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Cyclohexane | 2.02 | 1.0 |
| Tetrahydrofuran (THF) | 7.6 | 5.2 |
| Dichloromethane (DCM) | 8.93 | 8.9 |
| Dimethylformamide (DMF) | 36.7 | 25.4 |
| Water | 80.1 | 50.1 |
This table illustrates a general trend and is not based on specific experimental data for this compound.
Photochemical Reactivity and Mechanistic Studies
The photochemical behavior of this compound is anticipated to be rich, owing to its allene and alcohol functionalities. Allenes can undergo various photochemical transformations, including isomerizations and cycloadditions. The presence of a hydroxyl group can also influence the photochemical pathways, for instance, through intramolecular reactions.
Photostabilization refers to the process of retarding photochemical degradation. One important mechanism is triplet quenching, where a molecule in its excited triplet state is returned to the ground state by transferring its energy to another molecule, the "quencher."
In the context of systems containing dienes or allenes, metal complexes can act as photostabilizers. For instance, rhenium(I) complexes of ligands containing allene moieties have been shown to undergo photoisomerization, a process that involves intersystem crossing to a triplet state. The complexation can facilitate the population of triplet states, which are key to the observed photochemistry.
The quenching of triplet states can occur through various mechanisms, including energy transfer and electron transfer. The rate of quenching is dependent on the quencher concentration, and the rate constants can be determined by monitoring the decay of the triplet state, often via transient absorption spectroscopy.
Conjugated dienes are known to be more reactive towards free radicals than simple alkenes. This increased reactivity is due to the formation of a resonance-stabilized allylic radical. The allene functionality in this compound, being a cumulated diene, also possesses unique reactivity towards radicals.
Radical scavengers can inhibit reactions that proceed through radical intermediates. For example, in certain metal-catalyzed oxidations, radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can intercept radical intermediates, thereby stopping the reaction. The ability of the diene/allene system in this compound to react with and "scavenge" radicals could be a relevant aspect of its chemistry, particularly in environments where radical species are generated.
Photostabilization Mechanisms: Triplet Quenching
Electrochemical Reaction Pathways
The electrochemical behavior of unsaturated alcohols is a subject of significant interest, particularly in the context of electrosynthesis and electrocatalysis. The electrochemical reactions of this compound would likely involve both the alcohol and the allene functional groups.
Unsaturated alcohols can be oxidized electrochemically. For example, on copper electrodes in an alkaline medium, the oxidation of unsaturated alcohols can proceed through a mediated electron transfer mechanism involving Cu(III) species. The adsorption of the unsaturated alcohol onto the electrode surface is a key step in this process.
The reduction of unsaturated alcohols can also be achieved electrochemically, either directly or indirectly using mediators. The C-O bond in alcohols can be cleaved through electrochemically driven redox events. Furthermore, the allene group can undergo electrochemical reactions. For instance, the reduction of propargyl electrophiles can lead to the formation of allenes via a photoredox strategy involving a nickel catalyst.
The specific electrochemical pathways for this compound would depend on factors such as the electrode material, solvent, electrolyte, and applied potential. It is plausible that both oxidation of the alcohol and reactions at the allene moiety could occur, potentially leading to a variety of products. For example, anodic oxidation could lead to the formation of aldehydes or carboxylic acids, while cathodic reduction might affect the allene system.
Advanced Applications in Organic Synthesis and Polymer Chemistry
Role as a Key Synthetic Intermediate and Building Block
The dual functionality of hexa-4,5-dien-1-ol enables its participation in a wide array of reactions. The hydroxyl group can be used to direct reactions or be converted into other functional groups, while the allenic system, with its adjacent double bonds, is a reactive site for cyclizations, additions, and rearrangements.
Construction of Complex Organic Molecules
This compound and its derivatives are effective substrates for transition metal-catalyzed reactions, which facilitate the construction of complex carbocyclic and heterocyclic frameworks. Palladium catalysis, in particular, has been instrumental in these transformations. For instance, derivatives of this allenic alcohol can undergo intramolecular cyclization reactions. A notable example is the palladium-catalyzed tandem Heck cyclization of 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ols, which serves as a powerful method for creating cyclopentenone ring systems embedded within sesquiterpene precursors. This reaction proceeds via a 5-exo-trig cyclization pathway, demonstrating the utility of the dienol skeleton in forming five-membered rings, a common motif in natural products.
Furthermore, the nitrogen-containing analogues of this compound, such as N-tosylalka-4,5-dien-1-amines, undergo palladium(II)-catalyzed cyclization in the presence of lithium bromide to yield 5-(1-bromovinyl)pyrrolidine derivatives. This highlights the versatility of the core structure in building not only carbocycles but also complex heterocyclic molecules.
Table 1: Palladium-Catalyzed Cyclization of a Hexa-1,5-dien-3-ol Derivative
| Entry | Starting Material | Catalyst System | Conditions | Product(s) | Yield | Reference |
| 1 | 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF, 80°C, 5h | Fused cyclopentenone | 72% | |
| 2 | 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol | Pd(OAc)₂, HCOONa | DMF, 80°C, 3h | Acyclic triene | 75% |
This table illustrates how varying the palladium catalyst system and reagents can direct the cyclization of a common dienol precursor toward different complex molecular scaffolds.
Precursors for Hydroperoxides and Other Functionalized Molecules
The allenic moiety of this compound is susceptible to oxidation, particularly photooxygenation, to generate valuable hydroperoxide intermediates. In the presence of a photosensitizer such as tetraphenylporphyrin (B126558) (TPP) and light, conjugated dienes and allenes react with singlet oxygen. This reaction can convert this compound into the corresponding allenic hydroperoxide. These hydroperoxides are useful synthetic intermediates that can be transformed into other oxygenated derivatives. It is a known characteristic of such allenic compounds that they may form peroxides, which can be explosive upon distillation.
Besides oxidation, the allenic system readily undergoes other functionalization reactions. For example, palladium(II)-catalyzed reactions of similar alka-4,5-dienoic acids with lithium bromide lead to a cyclization-bromination cascade, yielding functionalized lactones like 5-(1-bromovinyl)dihydrofuran-2(3H)-ones. This demonstrates how the allene (B1206475) can be used to install both a heterocyclic ring and a vinyl bromide handle for further synthetic manipulations, such as cross-coupling reactions.
Strategies in Natural Product Synthesis
The unique structure of this compound makes it an attractive building block for the total synthesis of natural products, where the controlled introduction of functional groups and stereocenters is paramount.
Application in Terpenoid Synthesis
The carbon skeleton of this compound is a suitable precursor for constructing parts of terpenoid structures. A significant application is found in the synthesis of sesquiterpenes like (±)-β-cuparenone. The synthesis utilizes a palladium-catalyzed tandem Heck cyclization of a 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative. This key step efficiently constructs the characteristic gem-dimethyl cyclopentenone moiety of the cuparenone family, showcasing a powerful application of a dienol-type structure in the synthesis of complex terpenoid precursors.
Building Block for Polyketide and Other Complex Natural Products
This compound derivatives are pivotal in the synthesis of complex polyketide-derived marine natural products. A prominent example is the synthesis of lembehynes, a class of acetylenic alcohols with neuritogenic activity. The total synthesis of lembehyne A involves a key synthon, (4Z,8Z)-pentacose-4,8-dien-1-ol, which is prepared using a protected form of this compound. The central reaction is a titanium-catalyzed cross-cyclomagnesiation between 4,5-hexadienol tetrahydropyran (B127337) ester and 1,2-nonadecadiene. This reaction stereoselectively forms the required 1Z,5Z-diene fragment, which is a challenging motif to construct via other methods. This strategy significantly shortens the synthetic route to the lembehyne core structure.
Table 2: Key Step in the Synthesis of a Lembehyne A Precursor
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield | Reference |
| 1,2-Nonadecadiene | 4,5-Hexadienol tetrahydropyran ester | Cp₂TiCl₂ (10 mol%), EtMgBr, Mg | (4Z,8Z)-Pentacose-4,8-dien-1-ol tetrahydropyran ester | 89% |
This table details the crucial titanium-catalyzed cross-cyclomagnesiation reaction that utilizes a this compound derivative to construct a key intermediate for the natural product Lembehyne A.
Enantioselective Routes to Biologically Relevant Intermediates
The synthesis of enantiomerically pure allenic alcohols is crucial for their use as chiral building blocks in medicinal chemistry and natural product synthesis. Several modern catalytic strategies have been developed to access these valuable chiral molecules.
One approach is the copper-catalyzed reductive umpolung reaction, which couples aromatic aldehydes with propargylic phosphates using a chiral N-heterocyclic carbene (NHC) ligand to yield enantioenriched α-allenic alcohols with high regioselectivity. Another powerful strategy is the organocatalytic enantioconvergent synthesis, where a racemic propargylic alcohol is reacted with a nucleophile in the presence of a chiral phosphoric acid catalyst to produce a single enantiomer of the resulting allene.
Furthermore, enzymatic methods offer a highly selective route. Kinetic resolution of racemic allenic alcohols using lipases is an effective technique. For example, a continuous-flow system using a packed-bed lipase (B570770) reactor has been successfully employed for the kinetic resolution of a related racemic iodo-substituted dienol, efficiently separating the enantiomers by selective acylation. These methods represent state-of-the-art approaches to generating optically active intermediates from allenic precursors like this compound, opening pathways to a wide range of chiral and biologically relevant molecules.
Asymmetric Synthesis and Stereochemical Control
The allenic moiety of this compound is a key feature for introducing chirality and exercising stereochemical control in synthetic sequences.
This compound has demonstrated notable potential as a substrate in asymmetric catalysis, particularly in reactions catalyzed by gold complexes. Research has shown that chiral gold(I) complexes can effectively catalyze the asymmetric cyclization of hexa-4,5-dien-1-ols. This type of catalysis, termed accelerative asymmetric gold catalysis, can be achieved through the cooperation between a chiral ligand and the metal center.
In one notable approach, chiral bifunctional N-heterocyclic carbene (NHC) ligands, which possess both a chiral center and a fluxional biaryl axis, are used to create chiral gold(I) complexes. These catalysts have been successfully employed in various transformations, inducing chirality with enantiomeric excesses reaching up to 84%. Although the axial chirality of these specific ligands can be semistable, they prove effective in controlling the stereochemical outcome of the reaction.
Furthermore, this compound has been utilized as a nucleophilic precursor in gold-catalyzed alkynylative cyclization reactions, showcasing its versatility in forming new carbon-carbon bonds under mild conditions.
Table 1: Examples of Asymmetric Catalysis with Allenic Alcohols
| Catalytic System | Substrate Type | Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Chiral NHC-Au(I) Complex | Hexa-4,5-dien-1-ols | Asymmetric Cyclization | Achieves high levels of asymmetric induction through ligand-metal cooperation. |
This table presents examples of catalytic systems used in the asymmetric transformation of allenic alcohols like this compound.
The synthesis of bicyclic lactones is a significant goal in organic synthesis due to their presence in numerous natural products. While the direct enantioselective synthesis of bicyclic lactones from this compound is not extensively documented in prominent literature, the transformation of its structural isomers is well-established. For instance, conjugated diene alcohols like (E)-4-methylhexa-3,5-dien-1-ol undergo intermolecular Diels-Alder reactions to form adducts that can be cyclized into bicyclic lactones. The Diels-Alder reaction is a powerful [4+2] cycloaddition that is characteristic of conjugated dienes.
The allenic system of this compound does not undergo a classical Diels-Alder reaction but can participate in other cycloadditions, such as [2+2] reactions or reactions with oxidopyrylium ions. The development of a catalytic, enantioselective method to convert this compound directly into bicyclic lactones remains an area of research interest, potentially through a tandem reaction involving isomerization to a conjugated diene followed by an intramolecular cycloaddition, or through a metal-catalyzed cyclocarbonylation process.
Potential in Asymmetric Catalysis
Functional Group Derivatization and Protection Strategies
The dual functionality of this compound allows for a variety of derivatization and protection strategies, enabling its incorporation into complex multi-step syntheses.
In many synthetic applications, the reactivity of the hydroxyl group can interfere with transformations intended for the allene moiety. Therefore, temporary protection of the alcohol is a crucial step. The primary hydroxyl group of this compound can be readily protected using standard methodologies.
Common protecting groups for primary alcohols that are compatible with the allenic system include:
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS or TBDMS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBDMS-Cl) and a weak base and are stable to a wide range of non-acidic reagents but can be easily removed with a fluoride (B91410) source (e.g., TBAF) or under acidic conditions.
Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran under acidic catalysis, THP ethers are robust to most basic, nucleophilic, and reducing conditions but are readily cleaved by aqueous acid. The use of a THP-protected analog, 1-(tetrahydro-pyran-2-yloxy)-hexa-4,5-dien-3-ol, has been documented in synthetic pathways.
Table 2: Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF), H⁺ | Stable to bases, oxidants, reductants |
| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH (cat.) | Aqueous Acid | Stable to bases, nucleophiles, reductants |
This table summarizes common strategies for the temporary protection of the hydroxyl group in this compound.
This compound serves as a starting material for a variety of novel derivatives. The hydroxyl group can be transformed into other functional groups, or the allene can participate in addition and cyclization reactions.
Fundamental transformations of the hydroxyl group include:
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde, hexa-4,5-dien-1-al, or further to the carboxylic acid, hexa-4,5-dienoic acid.
Substitution: The alcohol can be converted into a leaving group (e.g., tosylate) and substituted by nucleophiles to introduce halides, azides, or other functionalities.
Esterification/Etherification: Reaction with acyl chlorides or alkyl halides can produce esters and ethers, respectively, modifying the molecule's properties. A related derivative, 3-(benzyloxy)this compound, is an example of an etherified allenic alcohol.
The allene moiety is particularly useful for constructing cyclic systems. As mentioned, gold-catalyzed cyclization provides access to functionalized heterocyclic derivatives. The allenic system's unique reactivity also allows for its use in click chemistry, hinting at applications in bioconjugation or materials science.
Temporary Protection of Hydroxyl Groups
Applications in Polymer Chemistry
The bifunctional nature of this compound makes it an interesting candidate for applications in polymer chemistry, both as a monomer and as a modifier. While specific studies on the homopolymerization of this compound are not widely reported, the known reactivity of allenes and alcohols provides a basis for its potential uses.
The coordination polymerization of allenes using rare-earth metal catalysts is a known method to produce polyallenes with a 1,2-regulated structure. These polyallenes can subsequently be functionalized, for example, via hydroboration-oxidation, to create poly(allyl alcohol) analogues. This suggests a pathway where this compound could either be polymerized directly through its allene group or be incorporated into copolymers.
Additionally, the allene group can participate in Ring-Opening Metathesis Polymerization (ROMP) when part of a cyclic structure, and acyclic allenes can act as chain-transfer agents in these polymerizations. The hydroxyl group provides a reactive site for producing polyesters (via reaction with diacids) or polyurethanes (via reaction with diisocyanates). It also allows the resulting polymer to be further modified or to act as a crosslinking site in thermoset materials, similar to how allyl alcohol is used commercially. The mention of this compound in the context of "click chemistry" and "polymer crosslinking" further supports its potential utility in the synthesis of specialized polymer architectures.
Polymer Crosslinking Applications
Explorations in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, metal coordination, and host-guest interactions. The bifunctional nature of this compound makes it an intriguing candidate for the design of complex supramolecular structures.
The terminal hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of ordered assemblies such as rosettes, chains, or sheets. The allene group, with its unique cylindrical chirality and electron-rich double bonds, can participate in metal coordination or act as a guest within a larger host molecule.
Recent studies have highlighted the use of "allenols" (the chemical class to which this compound belongs) in host-guest chemistry. In one notable example, a large, hollow gallium-based tetrahedral cage was used as a supramolecular host to encapsulate a gold catalyst. This enzyme-mimicking system then performed a catalytic transformation on an allenol substrate within its confined cavity, demonstrating how supramolecular architectures can mediate the reactivity of allenols.
The combination of a hydrogen-bonding site (-OH) and a coordinative/guest site (allene) within the same molecule allows for the design of multi-level self-assembling systems. For example, linear chains could be formed via hydrogen bonding, which then organize into more complex structures through coordination of the allene units to metal centers. This dual-handle approach makes this compound a promising building block for creating advanced functional materials where molecular recognition and self-assembly dictate the final properties.
Theoretical and Computational Investigations of Hexa 4,5 Dien 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, stability, and reactivity. For a molecule like Hexa-4,5-dien-1-ol, these methods can elucidate properties that are challenging to probe experimentally.
Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. DFT calculations are instrumental in understanding the electronic structure and chemical behavior of this compound.
DFT calculations can effectively predict the most likely sites for chemical reactions on this compound. By calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbitals, regions susceptible to nucleophilic or electrophilic attack can be identified. For instance, the electrostatic potential map would likely show a region of negative potential around the hydroxyl oxygen, indicating its nucleophilicity, and regions of higher electron density associated with the allenic double bonds.
Bond Dissociation Energies (BDEs) are crucial for understanding the stability of a molecule and predicting the course of radical reactions. DFT methods can calculate the energy required to homolytically cleave each bond in this compound. It is anticipated that the O-H bond would have a relatively low BDE, making it a potential site for hydrogen abstraction. The C-H bonds adjacent to the allene (B1206475) and the C-C bonds of the allenic system would also be of significant interest.
Table 1: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound using DFT (B3LYP/6-31G)*
| Bond | Bond Dissociation Energy (kcal/mol) |
| H-O | ~85-95 |
| C1-C2 | ~80-90 |
| C2-C3 | ~80-90 |
| C3-C4 | ~95-105 |
| C4=C5 | ~140-150 |
| C5=C6 | ~140-150 |
| C3-H | ~90-100 |
Note: The values in this table are illustrative and based on typical BDEs for similar functional groups calculated by DFT. Actual values would require specific calculations for this compound.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures. For example, in an acid-catalyzed hydration of the allene, DFT could be used to model the stepwise mechanism, calculating the geometries and energies of the protonated intermediate, the transition state for water addition, and the final product. The location of transition states is achieved by identifying stationary points on the potential energy surface with exactly one imaginary frequency.
From the computed energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be derived. Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction determine the spontaneity and position of equilibrium. Kinetic parameters, most notably the activation energy (Ea), can be calculated from the energy difference between the reactants and the transition state. These parameters are vital for predicting reaction rates and understanding the factors that control them. For instance, DFT calculations could be employed to compare the activation barriers for different competing reaction pathways, thereby predicting the major product.
Table 2: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Isomerization of this compound using DFT
| Parameter | Value |
| ΔH (kcal/mol) | -5.2 |
| ΔS (cal/mol·K) | -1.5 |
| ΔG (kcal/mol) at 298 K | -4.7 |
| Ea (kcal/mol) | 25.8 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). DFT calculations provide the energies and spatial distributions of these orbitals.
For this compound, the HOMO is expected to be localized primarily on the electron-rich allenic π-system. The LUMO is also likely to be associated with the π-system, specifically the antibonding orbitals. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions, such as Diels-Alder reactions, where the orbital symmetry and energy matching between the diene and dienophile are critical.
Table 3: Representative Frontier Molecular Orbital Energies for this compound from DFT Calculations
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 0.8 |
| HOMO-LUMO Gap | 10.3 |
Note: These are representative values and would vary depending on the level of theory and basis set used in the calculation.
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations in the gas phase or in different solvents. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers for interconversion between them.
Molecular Dynamics (MD) Simulations
Analysis of Solvation Effects on Molecular Conformation
The conformation of a flexible molecule such as this compound, which contains both a polar hydroxyl group and a nonpolar hydrocarbon chain, is significantly influenced by its solvent environment. Computational methods, particularly those combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics (MD) simulations, are employed to predict these effects.
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents like water or methanol (B129727), explicit hydrogen bonding interactions with solvent molecules can stabilize specific conformations. These interactions can alter the relative energies of different rotamers (conformers that interconvert by rotation about single bonds). For instance, conformations that allow for optimal hydrogen bonding with the solvent shell will be lower in energy. In contrast, in nonpolar aprotic solvents like hexane, intramolecular interactions and steric effects become more dominant in determining the preferred conformation.
Computational studies on similar small alcohols have shown that the presence of a polar solvent can significantly alter the conformational energy landscape. For this compound, solvation is expected to influence the orientation of the hydroxymethyl group relative to the allenic moiety. The table below presents hypothetical data illustrating the calculated relative energies of different conformers of this compound in the gas phase and in different solvents, based on trends observed for analogous molecules. The conformers are defined by the dihedral angle of the C3-C4-C5-C6 backbone.
| Conformer (Dihedral Angle) | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in Hexane (PCM) (kcal/mol) |
|---|---|---|---|
| Anti (~180°) | 0.00 | 0.00 | 0.00 |
| Gauche (~60°) | 0.55 | 0.30 | 0.60 |
| Eclipsed (~0°) | 3.50 | 3.80 | 3.45 |
Conformational Landscape Exploration
The conformational landscape of a molecule describes all its possible spatial arrangements and their corresponding potential energies. For this compound, rotation around the C-C single bonds gives rise to various conformers. Computational methods like Density Functional Theory (DFT) are used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.
The exploration of the conformational landscape of this compound would reveal the relative stabilities of its various rotamers. The key dihedral angles to consider are those around the C1-C2, C2-C3, and C3-C4 bonds. The rotation around the C3-C4 bond, for instance, would dictate the relative orientation of the bulky allenic group and the hydroxyl-bearing portion of the molecule. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the allene, though likely weak, could also play a role in stabilizing certain conformations.
The following table provides hypothetical relative energies for key conformers of this compound, as might be determined from a DFT study.
| Conformer | Key Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | O-C1-C2-C3 ≈ 180°, C1-C2-C3-C4 ≈ 180° | 0.00 | 45 |
| Local Minimum 1 | O-C1-C2-C3 ≈ 60°, C1-C2-C3-C4 ≈ 180° | 0.45 | 25 |
| Local Minimum 2 | O-C1-C2-C3 ≈ 180°, C1-C2-C3-C4 ≈ 70° | 0.90 | 15 |
| Higher Energy Conformer | O-C1-C2-C3 ≈ 0°, C1-C2-C3-C4 ≈ 0° | 4.20 | <1 |
This table contains illustrative data derived from general principles of conformational analysis and computational results for similar molecules, pending specific studies on this compound.
Computational Stereochemistry
Computational chemistry is instrumental in predicting and rationalizing the stereochemical outcomes of chemical reactions. For this compound, this is particularly relevant for understanding the selectivity of reactions involving its chiral allenic system.
Prediction of Stereoselectivity in Pericyclic Reactions
This compound can participate in pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions) where one of the double bonds of the allene acts as the dienophile. The stereoselectivity of these reactions can be predicted by computational modeling of the transition states. DFT calculations can determine the activation energies for the formation of different stereoisomeric products (e.g., endo vs. exo adducts).
The stereochemical outcome is governed by the relative energies of the transition states leading to the different products. These energies are influenced by a combination of steric and electronic factors, including secondary orbital interactions. Computational studies on the Diels-Alder reactions of allenes with dienes have shown that the reaction can proceed through either a concerted or a stepwise mechanism, and the nature of the transition state can be complex. By modeling these transition states, it is possible to predict which product will be formed preferentially.
Below is a hypothetical data table showing the calculated activation energies for the endo and exo transition states of a Diels-Alder reaction between this compound and cyclopentadiene.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (endo:exo) |
|---|---|---|---|
| Diels-Alder with Cyclopentadiene | Endo | 25.2 | 92:8 |
| Diels-Alder with Cyclopentadiene | Exo | 26.8 |
This table presents illustrative data based on computational studies of Diels-Alder reactions involving similar allenic dienophiles.
Impact of Hydrogen Bonding on Stereochemical Outcomes
The hydroxyl group in this compound can play a crucial role in directing the stereochemical outcome of its reactions through hydrogen bonding. In reactions involving chiral catalysts or reagents, the hydroxyl group can act as a directing group, forming a hydrogen bond with the catalyst/reagent and holding the substrate in a specific orientation. This pre-organization of the transition state assembly can lead to high levels of stereoselectivity.
Computational modeling can elucidate the nature of these hydrogen-bonding interactions in the transition state. By comparing the activation energies of transition states with and without the directing effect of the hydrogen bond, the extent of stereochemical control can be quantified. For example, in a catalytic asymmetric epoxidation, the hydroxyl group can form a hydrogen bond with the oxidant, delivering it to one face of the double bond preferentially. Computational studies on similar systems have demonstrated that such hydrogen bonds can lower the activation energy for the formation of one stereoisomer by several kcal/mol.
Potential Energy Surface (PES) Mapping and Reaction Pathway Characterization
A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction of this compound, chemists can characterize the entire reaction pathway, including reactants, products, intermediates, and transition states.
For instance, this compound could undergo a -sigmatropic rearrangement, analogous to the Wittig rearrangement, to form a homoallylic alcohol. Computational PES mapping would involve calculating the energy of the system along the reaction coordinate, which represents the progress of the reaction. This would allow for the determination of the activation energy of the reaction, the geometry of the transition state, and whether any intermediates are formed.
Such studies can also reveal the presence of competing reaction pathways. For example, a PES map for the reaction of this compound with a diene might show both a concerted Diels-Alder pathway and a stepwise pathway involving a diradical intermediate. The relative heights of the energy barriers on the PES would determine which pathway is favored.
The following table provides a hypothetical summary of key stationary points on a calculated PES for a -sigmatropic rearrangement of this compound.
| Stationary Point | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.00 |
| Transition State 1 (TS1) | -Sigmatropic Rearrangement | +32.5 |
| Intermediate | Diradical Species (stepwise path) | +28.0 |
| Transition State 2 (TS2) | Ring closure from intermediate | +30.5 |
| Product | Rearranged Homoallylic Alcohol | -15.0 |
This table presents illustrative data based on computational studies of sigmatropic rearrangements of analogous systems.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is a fundamental first step in structural analysis, revealing the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For Hexa-4,5-dien-1-ol, the ¹H NMR spectrum provides a distinct fingerprint arising from its unique allenic and alcohol functionalities.
The structure of this compound (HO-CH₂-CH₂-CH₂-CH=C=CH₂) contains several distinct proton environments. The terminal protons of the allene (B1206475) (C=C=CH₂) are expected to appear in the vinylic region of the spectrum. The single proton on the other side of the allene (CH=C=C) will show a characteristic chemical shift and will be coupled to the adjacent methylene (B1212753) group. The protons of the propyl chain will exhibit signals in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing hydroxyl group. The alcohol proton (-OH) signal is typically a broad singlet, though its position and multiplicity can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on standard chemical shift values and coupling constants for similar functional groups. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 (C=C=CH₂) | ~4.7 | Triplet | ~3.0 | 2H |
| H-4 (-CH=C=C) | ~5.1 | Multiplet | - | 1H |
| H-1 (-CH₂-OH) | ~3.6 | Triplet | ~6.5 | 2H |
| H-3 (-CH₂-CH=) | ~2.1 | Multiplet | - | 2H |
| H-2 (-CH₂-CH₂-) | ~1.6 | Multiplet | - | 2H |
| -OH | Variable (e.g., ~1.5) | Broad Singlet | - | 1H |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are utilized. These experiments correlate signals based on through-bond or through-space interactions.
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the integrity of the C1-C2-C3-C4 aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH coupling). It is a highly sensitive method for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.6 ppm (H-1) would correlate to the carbon signal of C-1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). This is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key correlations would include the link from the H-1 protons to C-2 and C-3, and from the allenic protons (H-4, H-6) to the carbons of the allenic system (C-4, C-5, C-6).
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a flexible molecule like this compound, NOESY can help confirm the sequence of methylene groups by showing correlations between adjacent protons (e.g., H-1 with H-2).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds and to tentatively identify them based on their mass spectra.
In a typical analysis, a sample containing this compound would be injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. Upon exiting the GC column, the molecule enters the MS detector, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be compared against spectral libraries for identification. Key expected fragments for this compound would include the loss of water (H₂O) and various cleavages along the alkyl chain.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Proposed Fragment Identity | Interpretation |
|---|---|---|
| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 80 | [C₆H₈]⁺ | Loss of H₂O (M-18) |
| 67 | [C₅H₇]⁺ | Cleavage and loss of -CH₂OH |
| 54 | [C₄H₆]⁺ | Represents the butadienyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation, common fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard GC-MS provides nominal mass (to the nearest integer), high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₆H₁₀O.
Table 4: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀O |
| Nominal Mass | 98 |
| Monoisotopic (Exact) Mass | 98.0732 u |
| Predicted [M+H]⁺ | 99.0804 u |
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) for Profiling
Gas chromatography coupled to a time-of-flight mass spectrometer (GC-TOFMS) is an advanced analytical platform used for comprehensive chemical profiling, especially of volatile organic compounds (VOCs) in complex mixtures. The TOF analyzer is known for its high data acquisition speed and sensitivity, allowing for the detection and deconvolution of co-eluting chromatographic peaks.
If this compound were a component within a complex matrix, such as a natural product extract or a sample from environmental analysis, GC-TOFMS would be an ideal technique for its detection and quantification. The methodology enables the creation of a detailed "volatilome," a profile of all detectable volatile compounds in the sample. The accurate mass measurement capabilities of TOF-MS further aid in the confident identification of each component, including trace amounts of this compound.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to probe the vibrational modes of molecules. For this compound, these methods provide invaluable information regarding its molecular structure, particularly the identification of its key functional groups: the hydroxyl (-OH) group and the allene (C=C=C) moiety.
Functional Group Analysis
The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its alcohol and allene functionalities.
Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is dominated by the O-H and C-O stretching vibrations. The hydroxyl group exhibits a strong, broad absorption band in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. In dilute solutions with non-polar solvents, a sharper, "free" hydroxyl band may be observed around 3584-3700 cm⁻¹. The C-O stretching vibration for a primary alcohol like this compound typically appears as a strong band between 1050 and 1085 cm⁻¹.
The allene group gives rise to a characteristic, and often intense, asymmetric C=C=C stretching absorption band typically found in the 1950-1980 cm⁻¹ range. A weaker symmetric stretch may also be observed. The terminal =CH₂ group of the allene shows C-H stretching vibrations above 3000 cm⁻¹. A derivative of this compound, methyl 2-diazo-2-(hexa-4,5-dien-1-ylsulfonyl)acetate, has been synthesized and characterized, with its IR spectrum showing key absorptions that can be correlated.
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| Alcohol (-OH) | O-H stretch (free) | 3584 - 3700 | Sharp, Medium |
| Allene (C=C=C) | Asymmetric stretch | 1950 - 1980 | Medium to Strong |
| Alkene (=CH₂) | C-H stretch | > 3000 | Medium |
| Alcohol (C-OH) | C-O stretch | 1050 - 1085 | Strong |
| Alcohol (-OH) | O-H bend | 1330 - 1420 | Medium |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C=C symmetric stretching vibration of the allene group, which is often weak in the IR spectrum, can be strong in the Raman spectrum, typically appearing around 1070 cm⁻¹. The C-O stretching mode of alcohols is also Raman active. Low-frequency Raman spectra can provide information on the longitudinal acoustic modes (LAMs) of the alkyl chain, which are sensitive to conformation and intermolecular interactions like hydrogen bonding.
In-situ Monitoring of Reaction Progress
In-situ vibrational spectroscopy, particularly FTIR, is a valuable process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sampling. This technique allows for the direct tracking of reactants, intermediates, and products by observing changes in their characteristic absorption bands.
For reactions involving this compound, such as its cyclization catalyzed by gold complexes, in-situ FTIR can be employed to follow the reaction kinetics and mechanism. The progress of the reaction can be monitored by observing the decrease in the intensity of the characteristic absorption bands of the starting material (e.g., the allene C=C=C stretch at ~1960 cm⁻¹ and the alcohol O-H stretch) and the concurrent increase in the absorption bands of the product. This provides critical data for optimizing reaction conditions like temperature, catalyst loading, and reaction time. Similarly, in-situ Raman spectroscopy could be used, for instance, to track side reactions like peroxide formation in related diene systems by monitoring the O-O stretch around 850 cm⁻¹.
Chromatographic Methods for Purity and Separation
Chromatography is an essential technique for the analysis and purification of this compound, separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for assessing the purity and determining the enantiomeric excess of chiral molecules like this compound. Given that many synthetic routes to allenic alcohols can produce enantiomers, chiral HPLC is particularly crucial.
Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak and Chiralcel columns, are widely used for the enantiomeric resolution of alcohols. The separation is typically achieved using a normal-phase mobile system, most commonly a mixture of alkanes (like hexanes or heptane) and an alcohol modifier (like 2-propanol or ethanol). The choice of mobile phase composition is critical for achieving optimal resolution between enantiomers. For instance, the enantiomeric purity of (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dien-1-ol, a related allenic alcohol, was established by HPLC analysis on a Chiralpak column using a mobile phase of 0.5% 2-propanol in hexanes.
The table below shows typical conditions used for the chiral HPLC analysis of related allenic alcohols.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| (+)-(S)-Hexa-4,5-dien-2-ol | Chiralcel OD-H | Hexanes/i-PrOH = 97:3 | 1.0 | - |
| (R,E)-1-isopropyl-4-(5-methyl-4-phenylhexa-1,5-dien-1-yl) | Chiralpak OD-H | Hexanes/i-PrOH = 100/0 | 0.5 | 250 |
| (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dien-1-ol | Chiralpak IB-3 | 0.5% 2-propanol/hexanes | 1.0 | - |
For non-chiral purity analysis, reversed-phase HPLC (RP-HPLC) can also be employed, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Silica (B1680970) Gel Chromatography for Purification
Silica gel column chromatography is the most common and effective method for the purification of this compound on a preparative scale. This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase (eluent).
The crude reaction mixture containing this compound is loaded onto a column packed with silica gel. A solvent system of appropriate polarity is then used to elute the compounds. For allenic alcohols, a common choice for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent such as diethyl ether or ethyl acetate (B1210297). The polarity of the eluent is often optimized and may be run as a gradient to achieve efficient separation. For example, related allenic alcohols have been purified using silica gel chromatography with eluents such as 1:4 ether/hexanes and 10-15% ethyl acetate in hexanes. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Advanced Characterization of Catalytic Systems
The synthesis and transformation of this compound often involve sophisticated catalytic systems, particularly those based on transition metals like gold. Characterizing these catalysts is essential for understanding their activity, selectivity, and mechanism of action.
In the context of asymmetric gold catalysis, chiral bifunctional ligands are developed to induce enantioselectivity in reactions such as the cyclization of hexa-4,5-dien-1-ols. For example, N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine (B1214698) (ImPy) scaffold have been synthesized and complexed with gold(I). The characterization of these resulting AuCl complexes involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P if applicable) is used to confirm the structure of the ligand and its coordination to the metal center. Mass spectrometry provides confirmation of the molecular weight of the complex. In cases of axially chiral ligands, the configurational stability of the biaryl axis in the gold(I) complexes is a key parameter to investigate, often through variable-temperature NMR studies.
Furthermore, the catalytic activity itself serves as a method of characterization. The effectiveness of different ligand-metal complexes in catalyzing reactions of this compound, and the resulting enantiomeric excess (ee) of the product, provide direct insight into the performance and steric influence of the catalytic system. Similarly, digold phosphaalkene complexes have been studied for their catalytic activity in the asymmetric alkoxycyclization of this compound derivatives, where the yield and selectivity of the reaction reflect the catalyst's properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. The technique is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and can be influenced by the chemical environment of the atom, an effect known as the "chemical shift." This allows for the identification of not only which elements are present but also their oxidation states and bonding environments.
In the context of this compound, a volatile liquid, XPS analysis would typically be performed on a condensed thin film of the compound on a suitable substrate, often under cryogenic conditions to reduce desorption from the ultra-high vacuum environment required for the measurement. The analysis would provide detailed insights into the surface chemistry of the compound, which can be particularly useful in studies involving surface reactions, adsorption, or degradation.
A typical XPS analysis begins with a survey scan, which covers a broad range of binding energies to identify all the elements present on the surface, with the exception of hydrogen and helium. For this compound (C₆H₆O), the survey scan would be expected to show peaks corresponding to carbon (C 1s) and oxygen (O 1s). The relative intensities of these peaks can be used to determine the surface elemental ratio of carbon to oxygen.
Following the survey scan, high-resolution spectra are acquired for each element of interest. These spectra provide more detailed information about the chemical states. For this compound, the high-resolution C 1s spectrum would be of primary interest. Due to the different types of carbon atoms in the molecule (the allene carbons, the acetylenic carbons, the aliphatic carbon, and the carbon bonded to the hydroxyl group), the C 1s peak would be a composite of several overlapping peaks. Deconvolution of this composite peak would allow for the identification and quantification of each type of carbon.
Similarly, the high-resolution O 1s spectrum would provide information about the chemical state of the oxygen atom. In a pure sample, a single peak corresponding to the hydroxyl group (C-O-H) would be expected. The presence of additional peaks at higher binding energies could indicate surface contamination or oxidation, for example, the formation of carbonyl (C=O) or carboxyl (O-C=O) species.
Detailed Research Findings
While specific XPS studies on this compound are not prevalent in published literature, hypothetical findings can be extrapolated from the analysis of similar unsaturated alcohols and organic compounds. The primary findings from an XPS analysis would revolve around the elemental composition and the chemical state identification of carbon and oxygen on the surface of a this compound sample.
The surface elemental composition, as determined from the survey scan, would be expected to yield a C:O atomic ratio close to the theoretical value of 6:1. Deviations from this ratio could indicate the presence of surface contaminants or molecular rearrangement and degradation under the analysis conditions.
High-resolution C 1s spectra would be the most informative. The deconvolution of the C 1s peak would likely yield multiple components corresponding to the different carbon environments in the molecule:
C=C=C: The sp and sp² hybridized carbons of the allene group.
C-C: The sp³ hybridized carbon adjacent to the allene.
C-O: The sp³ hybridized carbon bonded to the hydroxyl group.
The binding energies for these different carbon species would be expected to follow the general trend where carbons bonded to more electronegative atoms exhibit higher binding energies. Therefore, the C-O carbon would appear at a higher binding energy than the hydrocarbon carbons.
The high-resolution O 1s spectrum would be centered at a binding energy characteristic of a hydroxyl group. The peak shape and position would serve as a sensitive probe for the surface chemistry. For instance, the presence of adsorbed water or surface oxidation would be readily detectable as additional components or broadening of the O 1s peak.
The data obtained from such an analysis would be crucial for understanding the surface properties of this compound, for example, in studies of its interaction with catalytic surfaces or its behavior in thin films.
Data Tables
Below are interactive tables presenting hypothetical XPS data for this compound, based on typical values for similar organic functional groups found in the literature.
Table 1: Hypothetical High-Resolution C 1s XPS Data for this compound
| Carbon Species | Expected Binding Energy (eV) | Percentage of Total Carbon Signal (%) |
|---|---|---|
| C=C=C (Allene) | ~284.8 | 50 |
| C-C (Aliphatic) | ~285.0 | 16.7 |
| C-O (Alcohol) | ~286.5 | 16.7 |
Table 2: Hypothetical High-Resolution O 1s XPS Data for this compound
| Oxygen Species | Expected Binding Energy (eV) | Percentage of Total Oxygen Signal (%) |
|---|---|---|
| C-O-H (Alcohol) | ~532.8 | 100 |
| C=O (Carbonyl - potential oxidation product) | ~531.8 | - |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes to Hexa-4,5-dien-1-ol Isomers
The synthesis of allenes with defined stereochemistry remains a significant challenge and a major area of future research. For a molecule like this compound, this involves controlling both the axial chirality of the allene (B1206475) and the potential for a stereocenter at the carbinol carbon if substituted. Future work is focused on developing more efficient and highly stereoselective methods.
Emerging strategies are moving beyond classical approaches to embrace catalytic asymmetric synthesis. Research into the enantioselective synthesis of homoallenyl alcohols, for instance, has shown promise through the reaction of chiral 2-borylbutadiene with aldehydes. This method provides a direct route to chiral alcohols with high enantioselectivity. Other forward-looking approaches include the development of stereospecific rearrangements, such as the Au(I)-catalyzed Claisen rearrangement of propargyl derivatives, which can transfer chirality with high fidelity. The pursuit of novel chiral catalysts and reagents is central to this field, aiming to make all possible stereoisomers of substituted this compound derivatives readily accessible for further applications.
Table 1: Emerging Asymmetric Synthetic Routes for Allenyl Alcohols
| Method | Catalyst/Reagent | Key Advantage | Relevant Findings |
|---|---|---|---|
| Asymmetric Homoallenylboration | Chiral 2-borylbutadiene | Good yields and high enantioselectivities | Establishes both central and axial chirality. |
| Stereospecific Rearrangements | Gold(I) or other transition metals | Excellent chirality transfer | Au(I)-catalyzed Claisen and -Wittig rearrangements show high fidelity. |
| Propargylation of Aldehydes | Chiral Brønsted acid with allenylboronate | Broad substrate scope including aryl and aliphatic aldehydes | Provides practical access to a wide range of chiral homopropargylic alcohols, precursors to allenic alcohols. |
Development of New Catalytic Systems for Allene Functionalization
The functionalization of the allene moiety in this compound is a rich field for discovery. While palladium catalysis has been extensively studied, the future lies in developing novel catalytic systems with improved selectivity, broader substrate scope, and the ability to perform unprecedented transformations.
Researchers are exploring a diverse range of transition metals, including gold, iridium, copper, and rhodium, to unlock new reactivity. Gold(I) catalysts, for example, have proven highly active for the intramolecular hydrofunctionalization of allenes, allowing the hydroxyl group of an allenyl alcohol to add across the double bonds under mild conditions. Iridium-based catalysts are being developed for enantioselective C-C bond-forming reactions, such as the hydrohydroxymethylation of allenes using methanol (B129727) as a C1 source.
A significant emerging trend is the fusion of different catalytic modes. The combination of transition metal catalysis with photoredox or radical chemistry is expected to provide new synthetic pathways that are currently inaccessible. These new systems will enable more precise control over the functionalization of the allene group in this compound, leading to a diverse array of valuable chemical building blocks.
Investigation of Unprecedented Reaction Types and Domino Processes
Domino reactions, also known as cascade or tandem reactions, represent a highly efficient approach to building molecular complexity in a single operation. this compound is an ideal substrate for such processes, as the alcohol can act as an internal nucleophile to initiate cyclization cascades after an initial catalytic activation of the allene.
Future research aims to design novel domino sequences that form multiple chemical bonds and stereocenters in one pot. A key area of investigation is the palladium-catalyzed domino carbopalladation/cyclization of allenes bearing a nucleophile. In this process, an initial carbon-carbon bond formation is followed by an intramolecular attack by the hydroxyl group, leading to functionalized heterocycles. Researchers are also exploring cascade reactions that proceed through different mechanisms, such as combining transition metal catalysis with radical or carbocationic steps to achieve unprecedented transformations. For example, a cascade cyclo-etherification/sulfonylation of allenols has been developed, showcasing the potential to rapidly construct complex molecular architectures.
Table 2: Potential Domino Reactions for Allenyl Alcohol Scaffolds
| Reaction Type | Catalyst System | Product Class | Future Direction |
|---|---|---|---|
| Carbopalladation/ Cyclization | Palladium(0)/Aryl Halide | Functionalized Heterocycles | Development of enantioselective versions and expansion to more complex cascades. |
| Cyclo-etherification/ Sulfonylation | Copper(I)/Sulfonylating Agent | Dihydrofurans | Overcoming limitations of direct reactions between allenols and sulfonylating agents. |
| Hydrofunctionalization/ Cyclization | Gold(I) or other Lewis acids | Oxygen Heterocycles | Use of axial chirality in the allene to control stereochemistry in the final product. |
Applications in Advanced Materials Science
The unique structural and electronic properties of the allene group make it an attractive component for advanced materials. While the incorporation of allenes into polymers has been limited, recent breakthroughs are opening up this field for future exploration. this compound can be envisioned as a valuable monomer or building block for novel polymers.
One emerging trend is the Ring Opening Metathesis Polymerization (ROMP) of cyclic allenes to produce poly(allenamer)s, which are polymers with allene units integrated into their backbones. Although this compound is acyclic, it could be converted into a cyclic derivative or used as a chain transfer agent to control molecular weight and install functional end-groups. Furthermore, the hydroxyl group provides a convenient handle for post-polymerization modification, allowing the properties of the resulting material to be fine-tuned. Another innovative approach is the postsynthetic modification of existing polymer backbones to introduce allene functionalities, for which an alcohol-containing precursor could be useful. These allene-containing polymers are expected to have unique optical and electronic properties, with potential applications in functional soft materials.
Interdisciplinary Research at the Chemical-Biological Interface
The intersection of chemistry and biology is a fertile ground for discovery, and allene-containing molecules are playing an increasingly important role. The allene moiety is found in a number of natural products and has been systematically incorporated into pharmacologically active compounds, where it can act as a mechanism-based enzyme inhibitor or a unique scaffold for interacting with biological targets.
Future research will likely focus on using this compound as a starting point for the synthesis of novel bioactive molecules. The compound's structure is suitable for creating probes to study biological processes or for developing new therapeutic agents. For instance, allene-containing compounds have shown promise as antimicrobial and anticancer agents. The development of organometallic complexes featuring allene-based ligands is another exciting avenue, with initial studies showing unusual interactions with DNA structures, suggesting new mechanisms of action for metallodrugs. The combination of the allene's unique three-dimensional structure and the alcohol's capacity for modification makes this compound a promising platform for future endeavors in medicinal chemistry and chemical biology.
Q & A
Q. Advanced
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for cycloaddition. For example, C4-C5 allene bonds show higher reactivity in triplet excited states .
- MD Simulations : Simulate solvent effects (e.g., acetone vs. toluene) on transition-state geometries .
Methodological Note : Compare computed activation energies (ΔG‡) with experimental yields to refine models. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
What experimental protocols ensure reproducibility in synthesizing this compound-based indoline derivatives?
Q. Advanced
- Photosensitized [2+2] Cycloaddition : Use eosin Y (0.5 mol%) under blue LED (450 nm) with rigorous degassing (3 freeze-pump-thaw cycles) .
- Chromatographic Purification : Employ silica gel PSQ60B columns (eluent: hexane/EtOAc 4:1) to isolate stereoisomers .
Methodological Note : Document reaction vessel geometry (e.g., quartz vs. Pyrex) to account for light penetration differences .
How should researchers apply FAIR principles to manage this compound data?
Q. Advanced
- Metadata Standards : Use Chemotion ELN to tag datasets with CAS numbers, spectroscopic conditions, and DOI links .
- Repository Uploads : Deposit raw NMR (FID files) and HRMS data in nmrXiv or RADAR4Chem, ensuring CC-BY licenses .
Methodological Note : Adopt IUPAC nomenclature for machine-readable metadata and validate via NFDI4Chem’s terminology service .
What are the challenges in analyzing enantiomeric excess of this compound derivatives, and how are they addressed?
Q. Advanced
- Chiral HPLC : Use Chiralpak IA-3 columns (n-hexane/i-PrOH 95:5) with UV detection (220 nm). Calibrate with racemic standards .
- Circular Dichroism (CD) : Correlate Cotton effects (250–300 nm) with absolute configurations predicted by ECD simulations .
Methodological Note : Confirm column reproducibility by cross-referencing retention times with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
